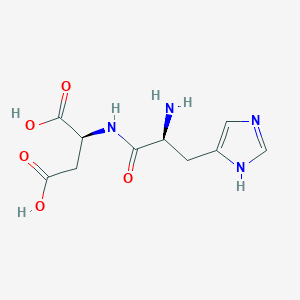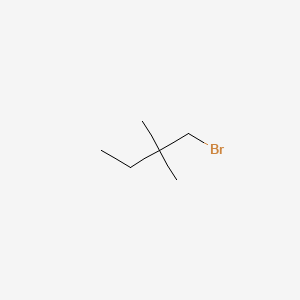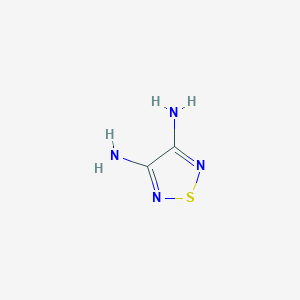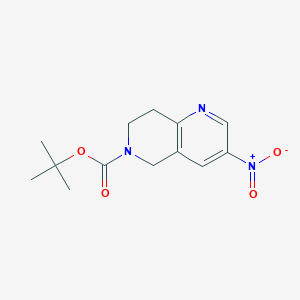
组氨酸-天冬
描述
“His-Asp” refers to a phosphorelay signal transduction system that has been identified in most organisms, including bacteria, yeasts, fungi, and plants . This system is important in adaptation to stress, control of cell growth, and induction of development in response to environmental changes .
Synthesis Analysis
The His-Asp phosphorelay system is perceived by membrane-localized histidine kinases . The signal is transduced to transcription factors of the type-B response regulator family localized in the nucleus by a multi-step histidine-aspartate phosphorelay network employing histidine phosphotransmitters as shuttle proteins across the nuclear envelope .
Molecular Structure Analysis
The molecular structure of His-Asp involves a series of signal transduction proteins that alternately possess a site of histidine or aspartate phosphorylation, or both .
Chemical Reactions Analysis
In bacteria, various amino acid residues within a protein, including serine, threonine, tyrosine, histidine, and aspartate, can be modified with a phosphate group . Histidine and aspartate phosphorylations frequently occur also in proteins that are not part of the two-component systems .
Physical And Chemical Properties Analysis
Phosphorylation of amino acid residues on proteins is an important and common post-translational modification in both eukaryotes and prokaryotes . This type of post-translational modification is highly dynamic, changes protein function in the due course of the cell cycle, and plays critical roles in signal transduction .
科学研究应用
DNA合成和合成生物学
组氨酸和天冬氨酸,特别是L-天冬氨酸(L-Asp)和L-组氨酸(L-His),在聚合酶催化的DNA合成中起着关键作用。它们作为脱氧腺苷三磷酸中焦磷酸酯基团的模拟物已经被认可。这种特性在核酸代谢的多样化中尤为重要,这是合成生物学中的一个关键领域(Adelfinskaya et al., 2007)。
植物信号转导
组氨酸-天冬氨酸(His-Asp)磷酸转移在植物信号转导中至关重要,特别是在环境刺激和激素反应的背景下。例如,在拟南芥中,His激酶AHK4已被确认为细胞分裂和分化至关重要的细胞因子的传感器(Yamada et al., 2001)。
酶催化
组氨酸-天冬氨酸对于几种酶反应至关重要。例如,在丝氨酸蛋白酶中,这些残基在催化机制中起着关键作用。它们有助于形成一个催化三联体,并影响酶的pH依赖性功能(Hunkapiller et al., 1973)。
DNA修复
在DNA修复的背景下,酶中的组氨酸-天冬氨酸对于人类缺失型内切酶1(Ape1)等酶至关重要。Ape1使用二价阳离子和一个活性位点的组氨酸-天冬氨酸对切割DNA上的缺失位点。这对在稳定磷酸转移所需的过渡态中起着作用,而不是作为一般碱基催化剂或金属配体(Lowry et al., 2003)。
激素活性
组氨酸和天冬氨酸也参与激素活性。在胰高血糖素的情况下,Asp9和His1在受体结合后的激活机制中共同起作用。组氨酸的结构特征对受体结合亲和力和传导过程有重要贡献(Unson et al., 1993)。
作用机制
Target of Action
His-Asp, also known as H-HIS-ASP-OH, is a dipeptide . This system is crucial for adaptation to stress, control of cell growth, and induction of development in response to environmental changes .
Mode of Action
The His-Asp phosphorelay system operates through a series of signal transduction proteins that alternately possess a site of histidine or aspartate phosphorylation, or both . The system includes components with sensor (His-protein kinase) domains, His-containing phosphotransfer (HPt) domains, and receiver (response regulator) domains . The phosphorelay system is important in sensing and propagating signals from a wide variety of external and/or internal stimuli .
Biochemical Pathways
The His-Asp phosphorelay system forms integrated networks with other signaling mechanisms present in eukaryotic cells . Phosphorelays have been characterized that regulate MAP kinase cascades and the cAMP/PKA pathway . The continual phosphotransfer of His (HK) to Asp (HK) to His (HPt) to Asp (RR) occurs in the transmission of signals inside the cells .
Result of Action
The His-Asp phosphorelay system plays a key role in controlling cell growth and development in response to environmental changes . It is involved in various cellular and extracellular functions, including blood coagulation, protein digestion, cell signal transduction, inflammation, and protein processing .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of His-Asp. The His-Asp phosphorelay system is important in controlling cell growth under different growth conditions . It is crucial in adaptation to stress and induction of development in response to environmental changes .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
41658-60-0 | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are His-Asp phosphorelay systems?
A: His-Asp phosphorelay systems, also known as two-component systems, are signal transduction mechanisms commonly found in bacteria, fungi, and plants. [] They allow cells to sense and respond to changes in their environment. []
Q2: What are the key components of a His-Asp phosphorelay system?
A: These systems typically involve three key components: * Histidine Kinase (HK): A sensor protein that detects specific environmental stimuli and undergoes autophosphorylation on a conserved histidine residue. [, ] * Histidine-containing Phosphotransfer protein (HPt): Acts as an intermediary, accepting the phosphoryl group from the HK and transferring it to the response regulator. [, ] * Response Regulator (RR): A protein that becomes activated upon phosphorylation by the HPt. This activation usually leads to changes in gene expression or protein activity, thus eliciting the cellular response. [, ]
Q3: Can you describe the basic mechanism of His-Asp phosphorelay signal transduction?
A: The process begins when an environmental stimulus is detected by the sensor domain of the histidine kinase. [] This triggers autophosphorylation of a conserved histidine residue within the kinase. The phosphoryl group is then transferred to an aspartate residue on the receiver domain of the response regulator. [] This phosphorylation event activates the response regulator, allowing it to elicit the appropriate cellular response, often by regulating gene expression. [, ]
Q4: How common are these His-Asp phosphorelay systems in prokaryotes?
A: While once thought to be less common, research suggests that multiple-step phosphorelay systems, a variation of the His-Asp pathway, are more prevalent in prokaryotes than previously thought. Hybrid-type histidine kinases, a hallmark of this pathway, have been found in over a third of examined prokaryotic genomes. []
Q5: Can you give specific examples of cellular processes regulated by His-Asp phosphorelay systems?
A: These systems are involved in a wide range of cellular responses, including: * Osmotic adaptation: In Aspergillus nidulans, the NikA-SskA/SrrA phosphorelay system is crucial for adapting to osmotic stress. [] A similar system in Saccharomyces cerevisiae transmits osmotic stress signals to a MAPK cascade. [] * Asexual development: In Aspergillus nidulans, the NikA-SskA/SrrA system is also involved in regulating asexual development, including the formation of conidia. [] * Virulence factor regulation: The BvgS-BvgA two-component system in Bordetella pertussis modulates the expression of virulence factors, contributing to its pathogenicity. [] * Flagellar and motility gene expression: A multicomponent His-Asp phosphorelay system controls flagellar biosynthesis and motility in Geobacter species. [] This is crucial for Geobacter to find new sources of iron oxides for energy. * Oxidative stress response: In Aspergillus nidulans, the SskA and SrrA response regulators are involved in the oxidative stress response, particularly to hydrogen peroxide. []
Q6: Can His-Asp phosphorelay systems be targeted for therapeutic purposes?
A: Since His-Asp phosphorelays are absent in animals but essential for virulence in some microbial pathogens like Candida albicans, they hold promise as targets for novel antifungal therapies. These drugs could potentially target fungal pathogens without harming the host. []
Q7: What are hybrid sensor kinases and why are they important?
A: Hybrid sensor kinases are unique because they possess both a histidine kinase domain and a receiver domain within the same protein. [] This structure is central to multistep phosphorelay systems, allowing for more complex signal integration and regulation compared to simpler two-component systems.
Q8: What is the role of the receiver domain in hybrid sensor kinases?
A: Research suggests that the receiver domain in hybrid sensor kinases plays a crucial regulatory role in the phosphorelay. Studies on the EvgAS system in Escherichia coli found that mutations in the receiver domain can significantly alter phosphorylation levels of the histidine kinase domain. [] This suggests a feedback mechanism within the hybrid kinase, influencing signal transmission to the downstream response regulator.
Q9: How can I learn more about specific His-Asp phosphorelay systems and their roles in various organisms?
A: The provided research articles offer detailed insights into specific His-Asp phosphorelay systems. For a broader understanding, exploring databases like the Mechanism and Catalytic Site Atlas (M-CSA) can be beneficial. [] This database integrates information on enzyme structure, function, and mechanism, providing a valuable resource for studying His-Asp phosphorelays and other catalytic systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)







![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)




